3-(2-Bromoethyl)-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of “3-(2-Bromoethyl)-1H-indole” derivatives and related compounds can be achieved through several methods, including palladium-catalyzed indolization processes and tandem reactions involving 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides. These methods demonstrate high regio-selectivity and offer a practical and economical process for the synthesis of indole compounds with diverse substitutions at the 2 and 3 positions (Shen et al., 2004) (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoethyl)-1H-indole” derivatives has been characterized through various techniques, including X-ray crystallography, which provides detailed insights into the intermolecular interactions, crystal packing, and overall conformation of these compounds. One study detailed the intermolecular interactions and crystal structure of a related 5-bromo-1H-indole derivative, revealing short intermolecular connections and the importance of these interactions in determining the molecular conformation (Barakat et al., 2017).
Chemical Reactions and Properties
Indole derivatives, including “3-(2-Bromoethyl)-1H-indole,” undergo a range of chemical reactions that highlight their versatility as synthetic intermediates. These include reactions with nucleophiles, electrophilic substitutions, and transformations under catalytic conditions to yield structurally diverse indole-based compounds. The reactivity of these compounds can be significantly influenced by the presence of the bromoethyl group, which can participate in various coupling and substitution reactions (Abe et al., 2017).
Scientific Research Applications
Synthesis of Aza-Spirocyclopropanyl Oxindoles : It is used in the synthesis of aza-spirocyclopropanyl oxindoles, which have significant potential in organic chemistry (Shen, Xu, Sun, & Xu, 2016).
Preparation of 3,3-Dibromo-1,3-Dihydroindol-2-Ones : It is useful for preparing 3,3-dibromo-1,3-dihydroindol-2-ones, which are precursors of Indole-2,3-diones and isatins, important in various chemical syntheses (Parrick, Yahya, Ijaz, & Yizun, 1989).
Development of Electrophilic Reagents : It contributes to the development of 2-Hydroxyindoline-3-triethylammonium bromide, a reagent for formal C3-electrophilic reactions of indoles with various nucleophiles (Abe, Suzuki, Anada, Matsunaga, & Yamada, 2017).
Antitumor and Medical Applications : Derivatives of 4-hydroxyl-bromo indole, which includes compounds containing 3-(2-Bromoethyl)-1H-indole, are used as antitumor agents and antipyretic analgesics (Wei, 2011).
Antibacterial Activity : Compounds containing this chemical have shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).
Regioselective C(sp2)-H Dual Functionalization : The chemical aids in the synthesis of 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).
Synthesis of Indolo[2,1-a]isoquinolines : This compound is involved in the synthesis of indolo[2,1-a]isoquinolines, important in chemical research (Lee, Dao, Kim, & Cho, 2018).
Synthesis of Novel Indole-2-Carboxylic Acids : It is used in synthesizing novel indole-2-carboxylic acids with various applications in scientific research (Unangst, Connor, & Stabler, 1987).
Synthesis of 3-Cyano-1H-Indoles : These compounds are substrates for the preparation of indole 2'-deoxyribonucleosides, important in biochemical research (Li, Zhang, Zhang, & Fan, 2016).
Safety And Hazards
- Toxicity : Evaluate the toxicity profile, especially considering the bromine atom.
- Handling Precautions : Proper lab practices are essential due to potential hazards.
- Environmental Impact : Assess environmental risks associated with its use.
Future Directions
- Derivative Synthesis : Explore novel derivatives with improved properties.
- Biological Studies : Investigate biological activity and potential applications.
- Industrial Applications : Assess its utility in materials science or pharmaceuticals.
properties
IUPAC Name |
3-(2-bromoethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAICDKHHQUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187513 | |
Record name | 3-(2-Bromoethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)-1H-indole | |
CAS RN |
3389-21-7 | |
Record name | 3-(2-Bromoethyl)indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3389-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromoethyl)-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003389217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Bromoethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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